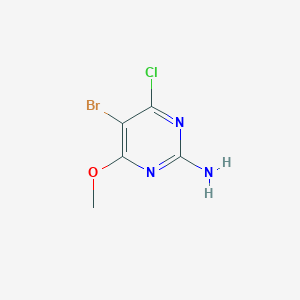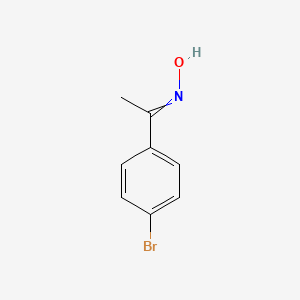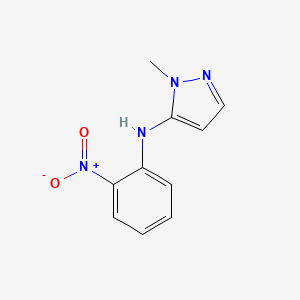
Gleditsioside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gleditsioside A is a triterpenoid saponin compound isolated from the fruits of Gleditsia sinensis, a plant widely used in traditional Chinese medicine. This compound is known for its various pharmacological activities, including anti-inflammatory, anticancer, and anti-infective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Gleditsioside A involves the extraction of saponins from the fruits of Gleditsia sinensis. The process typically includes the following steps:
Extraction: The fruits are dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Gleditsioside A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties .
Scientific Research Applications
Gleditsioside A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.
Medicine: this compound is investigated for its therapeutic potential in treating inflammatory diseases, cancer, and infections.
Industry: The compound is used in the development of natural products and pharmaceuticals
Mechanism of Action
Gleditsioside A exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-infective: This compound disrupts the cell membrane of pathogens, leading to their death
Comparison with Similar Compounds
Similar Compounds
Gleditsioside B: Another triterpenoid saponin with similar pharmacological activities.
Gleditsioside C: Known for its anti-inflammatory and anticancer properties.
Gleditsioside D: Exhibits anti-infective and anti-inflammatory effects
Uniqueness
Gleditsioside A is unique due to its specific molecular structure, which contributes to its distinct pharmacological profile. Its high potency and broad spectrum of activities make it a valuable compound in scientific research and pharmaceutical development .
Properties
Molecular Formula |
C78H124O35 |
|---|---|
Molecular Weight |
1621.8 g/mol |
IUPAC Name |
[(2S,4S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxymethyl]oxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C78H124O35/c1-12-74(8,98)19-13-14-33(2)63(96)99-31-41-50(87)52(89)62(112-67-57(94)53(90)59(34(3)105-67)109-66-58(95)60(40(82)30-102-66)110-64-54(91)46(83)37(79)27-100-64)70(107-41)113-71(97)78-24-22-72(4,5)26-36(78)35-15-16-44-75(9)20-18-45(73(6,7)43(75)17-21-77(44,11)76(35,10)23-25-78)108-68-56(93)51(88)49(86)42(106-68)32-104-69-61(48(85)39(81)29-103-69)111-65-55(92)47(84)38(80)28-101-65/h12,14-15,34,36-62,64-70,79-95,98H,1,13,16-32H2,2-11H3/b33-14+/t34-,36-,37+,38+,39-,40+,41+,42+,43?,44?,45-,46-,47-,48-,49+,50?,51-,52-,53-,54+,55+,56+,57+,58+,59-,60-,61+,62?,64-,65-,66-,67-,68-,69-,70-,74+,75-,76+,77+,78-/m0/s1 |
InChI Key |
PSWTYKAGISJRNR-NRYZOSSGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2[C@H](C([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)COC(=O)/C(=C/CC[C@@](C)(C=C)O)/C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)COC(=O)C(=CCCC(C)(C=C)O)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14089461.png)

![1-{3-[(2-Chlorobenzyl)oxy]phenyl}-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089473.png)
![4-Methoxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14089475.png)
![5-[(4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14089485.png)
![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089486.png)
![3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14089508.png)
![(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol](/img/structure/B14089509.png)

![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14089520.png)

![3-(2-chlorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14089524.png)
![3-Indolizinecarboxylic acid, 6-aminooctahydro-5-oxo-, methyl ester, [3S-(3alpha,6alpha,8abeta)]-(9CI)](/img/structure/B14089530.png)
![6-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)pyrimidine-4(3H)-thione](/img/structure/B14089531.png)
